

Application Notes and Protocols for Ex Vivo Autoradiography with NOTA-COG1410

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Compound of Interest		
Compound Name:	NOTA-COG1410	
Cat. No.:	B12378005	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOTA-COG1410 is a peptide-based radioligand designed for the in vivo and ex vivo imaging of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). COG1410 is an apolipoprotein E (ApoE) mimetic peptide, and when chelated with 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and labeled with Gallium-68 (⁶⁸Ga), it becomes a valuable tool for Positron Emission Tomography (PET) imaging and autoradiography. TREM2 is a receptor primarily expressed on microglia and tumor-associated macrophages (TAMs), playing a crucial role in neuroinflammation and tumor immunology.[1][2] Consequently, ⁶⁸Ga-**NOTA-COG1410** can be utilized to visualize and quantify the distribution of these cell populations in various disease models, such as neurodegenerative diseases and cancer.[2]

Ex vivo autoradiography with ⁶⁸Ga-**NOTA-COG1410** offers a high-resolution method to study the microscopic distribution of TREM2 in tissue sections, complementing in vivo PET imaging by providing detailed anatomical context. This technique is particularly useful for validating in vivo findings and for detailed mechanistic studies of drug action and disease pathology.

Data Presentation Biodistribution of ⁶⁸Ga-NOTA-COG1410

The biodistribution of ⁶⁸Ga-**NOTA-COG1410** has been evaluated in preclinical models, demonstrating significant uptake in tissues with high TREM2 expression. The following table



summarizes the biodistribution data in a murine model bearing digestive system tumors, which are known to have high infiltration of TREM2-expressing TAMs.

Organ	Percent Injected Dose per Gram (%ID/g)
Blood	1.5 ± 0.3
Heart	0.8 ± 0.2
Liver	2.5 ± 0.6
Spleen	1.2 ± 0.4
Lung	1.1 ± 0.3
Kidney	4.5 ± 1.1
Muscle	0.5 ± 0.1
Bone	0.7 ± 0.2
Tumor	8.9 ± 2.1

Data adapted from a study on digestive tumor diagnosis.[2] Values are presented as mean ± standard deviation.

Binding Affinities of Ligands to TREM2

While the specific dissociation constant (Kd) for **NOTA-COG1410** binding to TREM2 is not readily available in the public domain, the high tumor uptake suggests a strong binding affinity. [2] For reference, the binding affinities of other known TREM2 ligands are presented below.



Ligand	Dissociation Constant (Kd)
Aβ42 oligomers	Very slow dissociation (near irreversible)
Aβ42 monomers	140 - 290 nM
Aβ40 monomers	~140 nM
ApoE4	281 nM
ApoE3	440 nM
ApoE2	590 nM
Small Molecule Agonist (4a)	12.7 μΜ
Small Molecule Agonist (4i)	19.0 μΜ

This table provides context for TREM2 ligand binding affinities. The specific Kd for **NOTA-COG1410** is not specified in the reviewed literature.

Experimental Protocols Protocol for Ex Vivo Autoradiography with ⁶⁸Ga-NOTACOG1410

This protocol is synthesized from general ex vivo autoradiography procedures and information on ⁶⁸Ga-**NOTA-COG1410** PET imaging.[2][3][4]

- 1. Animal Model and Tissue Collection
- Utilize an appropriate animal model with expected high TREM2 expression (e.g., tumor-bearing mouse model, murine model of neuroinflammation).
- Administer ⁶⁸Ga-NOTA-COG1410 intravenously (i.v.) at a suitable dose (typically 3-7 MBq).
- Allow for a circulation time of 30-60 minutes post-injection.
- Euthanize the animal via an approved method and perfuse with cold saline to remove blood from the tissues.



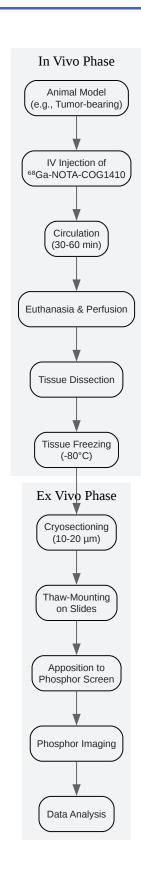
- Carefully dissect the tissues of interest (e.g., tumor, brain, spleen) and immediately freeze them in isopentane cooled with liquid nitrogen to prevent crystallization artifacts.
- Store the frozen tissues at -80°C until sectioning.
- 2. Cryosectioning
- Equilibrate the frozen tissue to the cryostat temperature (-20°C).
- Mount the tissue onto a cryostat chuck using an appropriate embedding medium.
- Cut tissue sections at a thickness of 10-20 μm.
- Thaw-mount the sections onto pre-cleaned and labeled microscope slides (e.g., Superfrost Plus).
- Store the slides in a desiccator at -80°C until use.
- 3. Autoradiographic Imaging
- Arrange the slides in a light-tight cassette.
- Appose the slides to a phosphor imaging screen. Include autoradiographic standards with known amounts of radioactivity to allow for quantification.
- Expose the screen for a duration determined by the injected dose and the half-life of ⁶⁸Ga (68 minutes). Due to the short half-life, the exposure should be started as soon as possible after tissue collection and sectioning. Multiple short exposures may be necessary.
- Scan the exposed phosphor screen using a phosphor imager to generate a digital autoradiogram.
- 4. Data Analysis
- Use densitometry software to quantify the signal intensity in different regions of interest (ROIs) on the autoradiogram.



- Correlate the signal intensity with the radioactivity standards to determine the amount of radioligand bound per unit area or mass of tissue.
- To confirm binding specificity, a parallel experiment can be conducted where a blocking dose
 of non-radiolabeled COG1410 is co-injected with ⁶⁸Ga-NOTA-COG1410. A significant
 reduction in the autoradiographic signal in the presence of the blocking agent would indicate
 specific binding to TREM2.

Visualizations Experimental Workflow for Ex Vivo Autoradiography



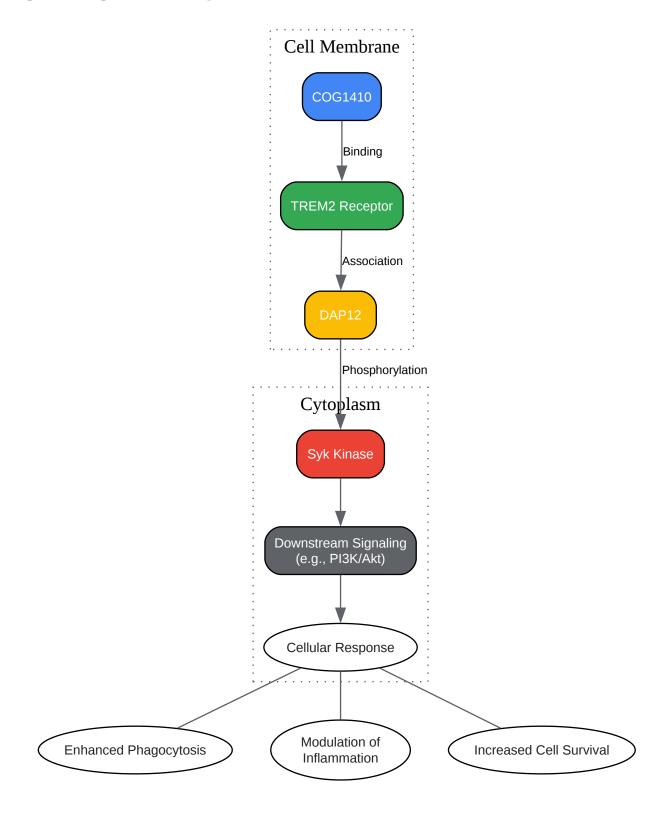


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Caption: Workflow for ⁶⁸Ga-NOTA-COG1410 ex vivo autoradiography.



Signaling Pathway of COG1410-TREM2 Activation



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Caption: COG1410 binding to TREM2 initiates downstream signaling.

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